3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S3/c19-15-13-3-1-2-4-14(13)27-16(15)17(23)21-11-5-7-12(8-6-11)28(24,25)22-18-20-9-10-26-18/h1-10H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTXCUAMMKDWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215778-07-7 | |
| Record name | 3-CL-N-(4-((1,3-THIAZOL-2-YLAMINO)SULFONYL)PH)-1-BENZOTHIOPHENE-2-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Benzothiophene Carboxamide Formation: The final step involves the coupling of the thiazole-sulfonamide derivative with benzothiophene-2-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium on carbon
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Research indicates that it may target specific signaling pathways involved in cancer proliferation, particularly the Hedgehog signaling pathway, which is crucial for cell differentiation and development. This pathway is often dysregulated in various cancers, making it a valuable target for therapeutic intervention.
Case Study: Anticancer Activity
- In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). For instance, compounds derived from similar scaffolds have demonstrated IC50 values in the low micromolar range against these cell lines .
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | MCF7 | 1.75 |
| Similar Compound B | A549 | 1.61 |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity . Thiazole derivatives are known to possess significant antibacterial and antifungal properties. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways.
Antibacterial Evaluation
- Studies have reported the Minimum Inhibitory Concentration (MIC) values against common pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Biological Modulation
Research highlights the role of this compound in modulating key biological pathways. It has shown promise as a smoothened (Smo) receptor agonist , which can antagonize cyclopamine action at the Smo receptor, thereby activating the Hedgehog signaling pathway in a Patched-independent manner. This property makes it a candidate for further exploration in developmental biology and regenerative medicine.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
- 2-Chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide
Uniqueness
3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific combination of a thiazole ring, sulfonamide group, and benzothiophene carboxamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b]thiophene core substituted with a thiazole ring and a sulfamoyl group. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may be involved in metabolic pathways relevant to disease processes.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting a potential role in treating infections.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Biological Activity Data
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis H37Ra, revealing significant activity with MIC values ranging from 2.73 to 22.86 μg/mL for various derivatives. This suggests that modifications to the core structure can enhance activity against resistant strains of bacteria .
- Anticancer Activity : In vitro studies on breast cancer cell lines (MDA-MB-231) demonstrated that the compound could significantly increase apoptotic cell populations, indicating its potential as an anticancer therapeutic. The mechanism appears to involve disruption of cellular signaling pathways leading to apoptosis .
- Enzyme Inhibition Studies : Research on related compounds indicated strong inhibition of carbonic anhydrase IX, a target often exploited in cancer therapy due to its role in tumor growth and metastasis. The IC50 values reported suggest that the compound could serve as a lead for developing selective inhibitors for therapeutic use .
Q & A
Q. What are the optimal synthetic routes for 3-chloro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzo[b]thiophene-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiophene-2-carboxamide derivatives. Key steps include:
- Sulfamoylation : Reacting 4-aminophenyl sulfonamide with thiazole-2-carbonyl chloride under anhydrous conditions (e.g., dry THF, 0–5°C) .
- Chlorination : Introducing the 3-chloro substituent to the benzo[b]thiophene core using POCl₃ or SOCl₂ in refluxing dichloromethane .
- Amide Coupling : Employing coupling agents like HATU or DCC in the presence of DMAP to link the sulfamoylphenyl and benzo[b]thiophene moieties .
Characterization : Use IR to confirm NH (3200–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-S (650–750 cm⁻¹) stretches. ¹H/¹³C NMR should resolve aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.5–11.5 ppm). HRMS (ESI) is critical for verifying molecular ion peaks (e.g., [M+H]+ expected at m/z 463.02) .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Compare retention times with synthetic standards .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via TLC or LC-MS; significant decomposition (>5%) suggests the need for stabilizers (e.g., antioxidants like BHT) .
- Crystallinity : X-ray diffraction (single-crystal XRD) confirms structural integrity. Melting point consistency (e.g., 202–204°C) across batches indicates purity .
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring influence the compound’s antimicrobial activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (EWGs) : A 5-nitrothiazole substituent (as in analog 86 ) enhances activity against S. aureus (MIC = 2 µg/mL) by increasing electrophilicity at the sulfamoyl group .
- Hydrophobic Substituents : A 4-methylthiazole analog shows improved membrane permeability, correlating with 3-fold higher intracellular accumulation in bacterial assays .
Experimental Design : Synthesize analogs with systematic substitutions (e.g., -NO₂, -CH₃, -Cl) and test in broth microdilution assays. Use molecular docking (PDB: 1JIJ for E. coli FabI) to predict binding interactions .
Q. What strategies resolve contradictory data on the compound’s cytotoxicity in mammalian vs. bacterial cells?
- Methodological Answer : Contradictions may arise from off-target effects or assay conditions. Mitigation strategies include:
- Selectivity Index (SI) : Calculate SI = IC₅₀ (mammalian cells)/MIC (bacteria). SI <10 indicates toxicity; optimize via prodrug approaches (e.g., acetyl-protected sulfonamide) .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify eukaryotic pathways affected (e.g., mitochondrial dysfunction). Compare with bacterial RNA profiles .
- Orthogonal Assays : Confirm cytotoxicity via ATP-based viability assays (CellTiter-Glo) and bacterial inhibition via resazurin reduction .
Q. How can researchers elucidate the compound’s mechanism of action when traditional target identification fails?
- Methodological Answer :
- Chemical Proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins in E. coli lysates .
- Metabolomics : Profile bacterial metabolites (via GC-MS) after treatment. Accumulation of fatty acids suggests FabI inhibition, while nucleotide depletion indicates DNA gyrase targeting .
- Resistance Studies : Serial passage bacteria under sub-MIC conditions; whole-genome sequencing of resistant strains often reveals mutated targets (e.g., fabI mutations conferring resistance) .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in antimicrobial assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate MIC₅₀ and Hill slopes. Report 95% confidence intervals .
- Synergy Testing : Use the Fractional Inhibitory Concentration Index (FICI) for combination studies. FICI ≤0.5 indicates synergy (e.g., with β-lactams) .
Q. How should researchers handle batch-to-batch variability in biological activity?
- Methodological Answer :
- Quality Control : Standardize synthesis (e.g., strict anhydrous conditions for sulfamoylation) and validate each batch via ¹H NMR (e.g., integration ratios for aromatic protons) .
- Bioassay Normalization : Include internal controls (e.g., ciprofloxacin) in every experiment. Normalize data to control for inter-day variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
